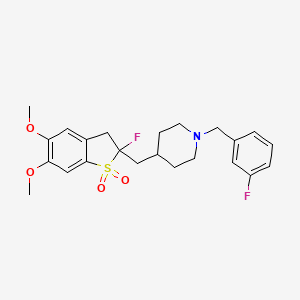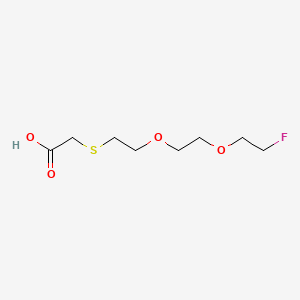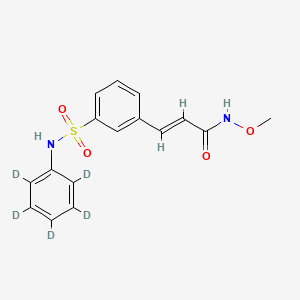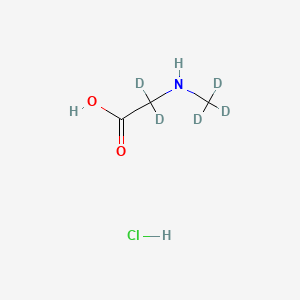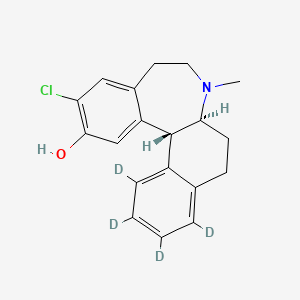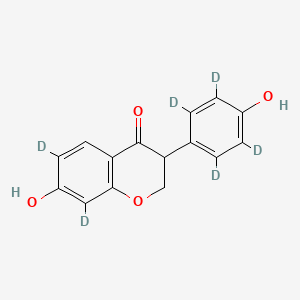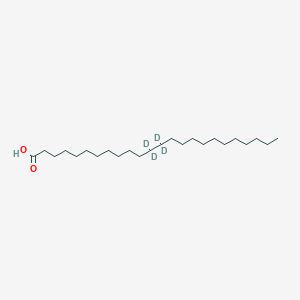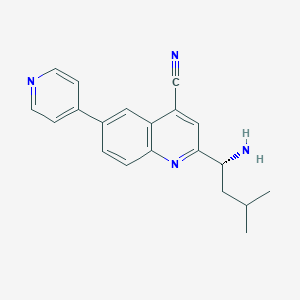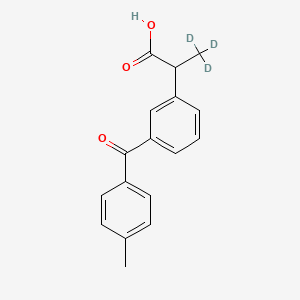
(R)-4-Methyl Ketoprofen-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Methyl Ketoprofen-d3 is a deuterated form of ®-4-Methyl Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling is used to trace the compound in various analytical and research applications. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties, making it valuable in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methyl Ketoprofen-d3 involves the incorporation of deuterium atoms into the ®-4-Methyl Ketoprofen molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods: Industrial production of ®-4-Methyl Ketoprofen-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and crystallization are used to purify the final product[][2].
Chemical Reactions Analysis
Types of Reactions: ®-4-Methyl Ketoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-4-Methyl Ketoprofen-d3 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound in biological systems.
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for accurate quantification of ®-4-Methyl Ketoprofen.
Biomedical Research: Investigating the anti-inflammatory and analgesic effects in various disease models.
Environmental Studies: Monitoring the presence and degradation of the compound in environmental samples.
Mechanism of Action
®-4-Methyl Ketoprofen-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the compound’s pharmacodynamics and pharmacokinetics .
Comparison with Similar Compounds
®-4-Methyl Ketoprofen: The non-deuterated form with similar pharmacological properties.
(S)-Ketoprofen: Another enantiomer of ketoprofen with similar anti-inflammatory effects.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Uniqueness: ®-4-Methyl Ketoprofen-d3 is unique due to its deuterium labeling, which provides advantages in analytical precision and stability. This makes it particularly valuable in research settings where accurate tracking and quantification are essential .
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3 |
InChI Key |
PXERNXYPPAUBJI-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
